7-chloro-3-(3,4-dimethylbenzenesulfonyl)-N-(3,5-dimethylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine
Description
7-Chloro-3-(3,4-dimethylbenzenesulfonyl)-N-(3,5-dimethylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a triazoloquinazoline derivative with a unique substitution pattern. Its core structure comprises a fused triazole and quinazoline system, with critical functional groups at positions 3, 5, and 7:
- Position 3: A 3,4-dimethylbenzenesulfonyl group, contributing to steric bulk and modulating solubility via sulfonyl polarity.
- Position 5: An N-(3,5-dimethylphenyl)amine, introducing aromatic π-stacking capabilities and hydrophobic interactions.
Properties
IUPAC Name |
7-chloro-N-(3,5-dimethylphenyl)-3-(3,4-dimethylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22ClN5O2S/c1-14-9-15(2)11-19(10-14)27-23-21-13-18(26)6-8-22(21)31-24(28-23)25(29-30-31)34(32,33)20-7-5-16(3)17(4)12-20/h5-13H,1-4H3,(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLYMHEVPVDPTBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C2=C3N=C(C4=C(N3N=N2)C=CC(=C4)Cl)NC5=CC(=CC(=C5)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22ClN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-3-(3,4-dimethylbenzenesulfonyl)-N-(3,5-dimethylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Triazoloquinazoline Core: This can be achieved through a cyclization reaction involving appropriate precursors such as 2-aminobenzonitrile and hydrazine derivatives.
Introduction of the Chloro Group: Chlorination can be performed using reagents like thionyl chloride or phosphorus pentachloride under controlled conditions.
N-Arylation: The final step involves the N-arylation of the triazoloquinazoline core with 3,5-dimethylphenylamine using a coupling reagent like palladium acetate and a phosphine ligand.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
7-chloro-3-(3,4-dimethylbenzenesulfonyl)-N-(3,5-dimethylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.
Scientific Research Applications
7-chloro-3-(3,4-dimethylbenzenesulfonyl)-N-(3,5-dimethylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications could include its use as an anti-cancer or anti-inflammatory agent.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 7-chloro-3-(3,4-dimethylbenzenesulfonyl)-N-(3,5-dimethylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural Features of Triazoloquinazoline Derivatives
Key Observations :
- The 3,4-dimethylbenzenesulfonyl group in the target compound enhances steric hindrance and electron-withdrawing effects compared to simpler sulfonyl or SCH₃ groups .
- Chlorine positioning (5 vs. 7) significantly alters electronic distribution, as seen in 9f (), which lacks the 7-Cl present in the target compound .
Pharmacological and Physicochemical Comparisons
Table 2: Pharmacological and Spectral Data
Key Findings :
- Sulfonyl vs. SCH₃ Groups : The 3,4-dimethylbenzenesulfonyl group in the target compound may improve metabolic stability compared to methylsulfanyl (SCH₃) derivatives like 7a and 9f, which are prone to oxidative degradation .
- Aromatic Substitutents : The 3,5-dimethylphenyl group on the target’s N5 amine likely enhances lipophilicity and membrane permeability compared to smaller alkyl or benzyl groups in analogs like 11b .
Biological Activity
7-Chloro-3-(3,4-dimethylbenzenesulfonyl)-N-(3,5-dimethylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a compound that has garnered attention for its potential biological activities, particularly in the field of cancer therapeutics. This article reviews the synthesis, biological evaluation, and pharmacological properties of this compound based on diverse research findings.
Synthesis
The compound was synthesized through a multi-step process involving the coupling of various intermediates. The key steps included:
- Formation of Sulfonamides : The reaction of 4-nitrobenzenesulfonyl chloride with substituted anilines in the presence of pyridine.
- Hydrogenation : Palladium-catalyzed hydrogenation of sulfonamides to yield corresponding amines.
- Final Coupling : The final product was obtained by coupling these amines with specific aldehydes and 2,3-dihydrofuran using Lewis acid catalysts like scandium triflate in acetonitrile.
Biological Evaluation
The biological activity of the synthesized compound was evaluated primarily for its anticancer properties. Studies have shown that it acts as a dual inhibitor of MDM2 and XIAP, two proteins that play crucial roles in cancer cell survival and proliferation.
Anticancer Activity
The compound demonstrated significant cytotoxicity against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values were determined for several lines:
| Cell Line | IC50 (μM) |
|---|---|
| A375 | 3.2 |
| MDA-MB-231 | 1.1 |
| 22Rv1 | 1.1 |
These results indicate that the compound exhibits potent activity against melanoma (A375) and breast cancer (MDA-MB-231) cell lines, suggesting its potential as a therapeutic agent in oncology .
The mechanism by which this compound exerts its biological effects involves:
- Inhibition of Anti-apoptotic Proteins : By targeting MDM2, which inhibits p53 (a tumor suppressor), the compound can restore p53 function leading to apoptosis in cancer cells.
- XIAP Inhibition : XIAP is known to inhibit caspases; thus, its inhibition can promote apoptosis in malignant cells.
Case Studies
Several case studies have highlighted the effectiveness of similar compounds in preclinical models:
- MDM2/XIAP Dual Inhibitors : Research has indicated that dual inhibition strategies can lead to enhanced apoptosis in cancer cells resistant to single-agent therapies.
- Combination Therapies : The use of this compound in combination with other chemotherapeutic agents has shown improved efficacy in tumor reduction in animal models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
